molecular formula C5H12ClNO2 B14663043 Methyl 2-hydroxy-2-methylpropionimidate hydrochloride CAS No. 50313-35-4

Methyl 2-hydroxy-2-methylpropionimidate hydrochloride

Cat. No.: B14663043
CAS No.: 50313-35-4
M. Wt: 153.61 g/mol
InChI Key: ILIVYDJHHSSCOG-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-2-methylpropionimidate hydrochloride is a fine chemical intermediate used in various scientific and industrial applications. This compound is known for its unique chemical properties and versatility in synthetic chemistry. It is slightly soluble in water and is sensitive to heat, requiring careful storage conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-hydroxy-2-methylpropionimidate hydrochloride typically involves the reaction of 2-hydroxy-2-methylpropionitrile with methanol in the presence of hydrochloric acid. The reaction proceeds under controlled temperature and pressure conditions to ensure the desired product yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and optimize yield. The process involves the careful control of reactant concentrations, temperature, and pressure to achieve high efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-hydroxy-2-methylpropionimidate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: It can be reduced to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imidate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed in substitution reactions.

Major Products Formed:

    Oxidation: Oxo derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted imidates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-hydroxy-2-methylpropionimidate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, for various biochemical studies.

    Medicine: It is used in the development of new drugs and therapeutic agents.

    Industry: The compound finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-2-methylpropionimidate hydrochloride involves its interaction with specific molecular targets, leading to the formation of stable covalent bonds. This interaction can modify the structure and function of biomolecules, thereby influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-Hydroxy-2-methyl-propionamidine hydrochloride
  • Methyl 2-methylpropionimidate hydrochloride

Comparison: Methyl 2-hydroxy-2-methylpropionimidate hydrochloride is unique due to its specific functional groups, which confer distinct reactivity and stability compared to similar compounds. For instance, the presence of the hydroxy group in this compound enhances its solubility and reactivity in certain chemical reactions, making it more versatile in synthetic applications .

Properties

CAS No.

50313-35-4

Molecular Formula

C5H12ClNO2

Molecular Weight

153.61 g/mol

IUPAC Name

methyl 2-hydroxy-2-methylpropanimidate;hydrochloride

InChI

InChI=1S/C5H11NO2.ClH/c1-5(2,7)4(6)8-3;/h6-7H,1-3H3;1H

InChI Key

ILIVYDJHHSSCOG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=N)OC)O.Cl

Origin of Product

United States

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